2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps. One common synthetic route includes the use of Schiff bases reduction, where intermediates are formed and subsequently reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as NaBH4 or LiAlH4, targeting nitro or carbonyl groups.
Scientific Research Applications
2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-Amino-4-methoxyphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol Compared to these compounds, 2-AMINO-4-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a more complex structure, which may confer unique properties and applications .
Properties
Molecular Formula |
C34H34N4O5 |
---|---|
Molecular Weight |
578.7g/mol |
IUPAC Name |
2-amino-4-[3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H34N4O5/c1-5-21-9-12-26(13-10-21)43-20-23-15-22(11-14-30(23)42-4)31-27(19-35)33(36)37(24-7-6-8-25(16-24)38(40)41)28-17-34(2,3)18-29(39)32(28)31/h6-16,31H,5,17-18,20,36H2,1-4H3 |
InChI Key |
ZGHGAACVZXFQLZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC(=CC=C5)[N+](=O)[O-])N)C#N)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC(=CC=C5)[N+](=O)[O-])N)C#N)OC |
Origin of Product |
United States |
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